4-Chloro-3-fluoro-2-hydroxyphenylboronic acid piancol ester

Descripción

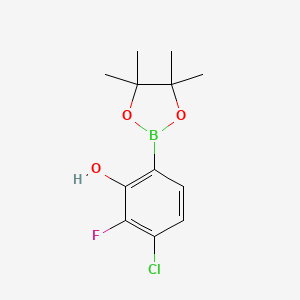

4-Chloro-3-fluoro-2-hydroxyphenylboronic acid pinacol ester is a boronic acid derivative with a pinacol ester protecting group. Its structure features a phenyl ring substituted with chlorine (position 4), fluorine (position 3), and a hydroxyl group (position 2), coupled with the pinacol boronate moiety.

Propiedades

IUPAC Name |

3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPMRHOIHPIUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Reaction Design

The lithiation-borylation route, as detailed in patents, begins with 1-chloro-3-fluoro-2-methoxybenzene (2-chloro-6-fluoroanisole). The methoxy group at position 2 serves as a directing group and temporary protecting moiety for the hydroxyl functionality. The critical steps involve:

-

Lithiation : Treatment with n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME) at temperatures ≤ −50°C generates a lithiated intermediate at position 4 of the aromatic ring.

-

Boronation : Quenching the lithiated species with triisopropyl borate (B(OiPr)₃) forms a boronate intermediate.

-

Hydrolysis and Acidification : Aqueous base (e.g., NaOH) hydrolyzes the boronate to the boronic acid, followed by acidification (HCl) to precipitate the free acid.

-

Pinacol Esterification : Condensation with 2,3-dimethyl-2,3-butanediol (pinacol) in methyl isobutyl ketone (MIBK) yields the pinacol ester.

Table 1: Representative Reaction Conditions and Yields

Hydroxyl Group Deprotection

The methoxy group at position 2 is demethylated using boron tribromide (BBr₃) in dichloromethane at −78°C to room temperature, yielding the free hydroxyl group. This step is critical for achieving the target structure but introduces challenges in maintaining boronic acid stability under acidic conditions.

Halogenation-Cyclization Methodology

Protection and Halogenation Strategy

Patent outlines an alternative approach starting from 4-hydroxyphenylboronic acid pinacol ester . Although originally designed for a benzooxazole derivative, the methodology adapts to the target compound via:

-

Hydroxyl Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane converts the hydroxyl group to a tert-butoxycarbonyl (Boc) protected intermediate.

-

Halogenation : Treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile introduces chlorine or bromine at position 3.

-

Cyclization and Deprotection : High-pressure reaction with methylamine (40% aqueous) at 120°C and 14 atm facilitates cyclization, followed by acidic Boc removal (HCl/EtOAc) to reveal the hydroxyl group.

Table 2: Halogenation and Cyclization Parameters

Mechanistic Considerations

The halogenation step proceeds via electrophilic aromatic substitution, with NCS/NBS acting as halogen sources. The Boc group directs electrophiles to the meta position relative to the boronic ester, ensuring regioselectivity. Cyclization with methylamine forms an oxazole ring in the original patent, but substitution with hydroxylamine or alternative amines could theoretically yield the desired hydroxyl group.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Lithiation-Borylation : Offers high regiocontrol (85–89% yield) but requires cryogenic conditions and strict anhydrous handling, complicating large-scale production.

-

Halogenation-Cyclization : Operates under milder temperatures (15–120°C) and avoids transition-metal catalysts, enhancing economic viability. However, the need for high-pressure reactors may limit accessibility.

Purity and Byproduct Formation

-

Lithiation Route : Byproducts include residual methoxy groups or over-lithiated species, necessitating rigorous purification.

-

Halogenation Route : Brominated byproducts (from NBS) require sodium hydrogensulfite quenching, adding post-reaction steps.

Experimental Data and Characterization

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-fluoro-2-hydroxyphenylboronic acid piancol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Reagents such as acids (e.g., HCl) or radical initiators (e.g., AIBN) are used.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable in pharmaceuticals and materials science.

Protodeboronation: The major product is the corresponding hydrocarbon, which can be further functionalized.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H15BClFO3

- Molecular Weight : 272.51 g/mol

- IUPAC Name : 3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- CAS Number : Not specified in the sources.

The compound features a boronic acid structure which is crucial for its reactivity in various coupling reactions.

Pharmaceutical Synthesis

One of the primary applications of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid pinacol ester is in the synthesis of pharmaceutical compounds. It serves as a versatile building block in the development of biologically active molecules.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can be employed in synthesizing potential anticancer agents through Suzuki coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures essential for drug development .

Organic Reactions

The compound is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method is essential for forming biaryl compounds, which are prevalent in many natural products and pharmaceuticals.

Reaction Mechanism Overview

The typical reaction mechanism involves:

- Formation of a palladium complex with the boronic ester.

- Coupling with an aryl halide to form a new C-C bond.

- Regeneration of the palladium catalyst.

This process showcases the utility of boronic acids and their derivatives in organic synthesis .

Material Science

In material science, 4-chloro-3-fluoro-2-hydroxyphenylboronic acid pinacol ester is explored for its potential use in developing new materials with specific electronic and optical properties.

Application in Sensor Technology

Research indicates that boronic esters can be utilized in sensor technology due to their ability to form reversible covalent bonds with diols. This property allows for the detection of sugars and other biomolecules, making it valuable for biosensor applications .

Agricultural Chemistry

The compound has also been investigated for its role as an intermediate in the synthesis of herbicides and pesticides. Its derivatives can enhance the efficacy and selectivity of agricultural chemicals, contributing to improved crop protection strategies.

Case Study: Herbicide Intermediates

Studies have shown that modifications to the boronic acid structure can lead to more effective herbicides by improving their binding affinity to target enzymes involved in plant growth regulation .

Data Table: Summary of Applications

| Application Area | Description | Examples / Case Studies |

|---|---|---|

| Pharmaceutical Synthesis | Building block for drug development | Anticancer agents via Suzuki coupling |

| Organic Reactions | Used in cross-coupling reactions | Formation of biaryl compounds |

| Material Science | Development of materials with electronic properties | Sensors for biomolecule detection |

| Agricultural Chemistry | Intermediate for herbicides and pesticides | Enhanced efficacy in crop protection |

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid piancol ester in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-3-fluoro-2-hydroxyphenylboronic acid pinacol ester and related boronic esters:

Notes:

- Steric and Electronic Effects: The hydroxyl group in 4-chloro-3-fluoro-2-hydroxyphenylboronic acid pinacol ester introduces hydrogen-bonding capability, which can stabilize transition states in cross-coupling reactions compared to non-hydroxylated analogs like 4-chloro-2-fluorophenylboronic acid pinacol ester .

- Solubility: Ethoxy-substituted derivatives (e.g., 3-chloro-4-ethoxy-5-fluoro analog) exhibit enhanced solubility in non-polar solvents due to the bulky alkoxy group, whereas hydroxylated variants may require polar aprotic solvents .

- Synthetic Accessibility : Chlorine and fluorine substituents in ortho/meta positions can complicate synthesis due to steric hindrance. For example, 3,5-dichloro-4-hydroxyphenylboronic acid pinacol ester requires precise palladium-catalyzed borylation conditions, similar to methods described for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester .

Reactivity in Cross-Coupling Reactions

Hydroxyl-substituted boronic esters (e.g., 3,5-dichloro-4-hydroxyphenylboronic acid pinacol ester) demonstrate slower reaction kinetics in Suzuki-Miyaura couplings compared to their alkoxy or halogen-only counterparts, likely due to competitive coordination of the hydroxyl group with the palladium catalyst . In contrast, fluorine atoms in the 3-position (as in the target compound) may enhance electrophilicity of the boronate, accelerating transmetalation steps .

Stability and Handling

Compounds with hydroxyl groups (e.g., 2-hydroxyphenylboronic esters) are prone to oxidation and require anhydrous storage conditions. This contrasts with methoxycarbonyl-substituted derivatives like 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (), which exhibit greater air stability due to electron-withdrawing groups protecting the boronate .

Industrial and Pharmaceutical Relevance

- The 3-chloro-4-ethoxy-5-fluoro derivative () is priced at ¥44,000/5g, reflecting its niche application in high-value drug intermediates .

- Analogous compounds like 4-carboxyphenylboronic acid pinacol ester () are utilized in sensor technologies, highlighting the versatility of boronic esters in non-pharmaceutical applications .

Actividad Biológica

4-Chloro-3-fluoro-2-hydroxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of boronic acids known for their applications in drug development, particularly in the treatment of various diseases, including cancer and viral infections. This article reviews the biological activity of this compound, providing detailed insights into its mechanisms, efficacy, and potential therapeutic applications.

- Chemical Formula: C12H16BClF3O3

- Molecular Weight: 238.07 g/mol

- CAS Number: 1534369-41-9

The biological activity of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid pinacol ester is primarily attributed to its ability to interact with biological targets through the formation of reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This interaction can modulate various biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and viral replication.

Antiviral Activity

Recent studies have indicated that derivatives of phenylboronic acids exhibit significant antiviral properties. For example, compounds similar to 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid have shown inhibitory effects against viruses such as dengue and influenza. The mechanism often involves interference with viral replication at early stages, thereby reducing the production of infectious virions .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. In vitro studies demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for therapeutic development .

Case Studies

| Study | Target | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Study 1 | Dengue Virus | 3.03 | 16.06 | 5.30 |

| Study 2 | Influenza Virus | 0.49 | 19.39 | 39.5 |

| Study 3 | Cancer Cell Lines (MCF-7) | 20.1 | - | - |

Study Highlights:

- Dengue Virus Inhibition: A derivative exhibited an IC50 of 3.03 µM against DENV2 with a selectivity index (SI) of 5.30, indicating moderate efficacy and safety .

- Influenza Virus Activity: Another derivative showed a lower IC50 of 0.49 µM with an SI of 39.5, highlighting its potential as an antiviral agent .

- Cancer Cell Apoptosis: In studies involving MCF-7 breast cancer cells, compounds related to this class demonstrated significant induction of apoptosis at concentrations around 20 µM .

Q & A

Q. Methodological Focus

- NMR : ¹H NMR resolves substituent positions (e.g., coupling constants between F and adjacent H). ¹⁹F NMR confirms fluorine environment (δ -110 to -120 ppm for aromatic F).

- Mass Spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ (expected ~312.1 g/mol for C₁₂H₁₄BClFNO₃).

- XRD : Crystallography confirms boronate ester geometry, but hygroscopicity may complicate analysis .

Contradiction Management : Discrepancies in ¹¹B NMR shifts (δ 28–32 ppm) may arise from trace moisture; ensure rigorous drying and use of deuterated DMSO for consistency .

How does the stability of this pinacol ester compare to unprotected boronic acids under aqueous or basic conditions?

Advanced Stability Analysis

Pinacol esters are hydrolytically stable in neutral conditions but degrade in acidic or basic media. Comparative studies show:

- Half-life in H₂O (pH 7) : >48 hours.

- In 0.1M NaOH : Rapid hydrolysis (<1 hour) to boronic acid.

- In Suzuki Reactions : Stability allows for room-temperature handling, unlike unprotected acids, which require anhydrous conditions .

Application Note : Pre-activation with CsF or K₃PO₄ in cross-couplings prevents premature hydrolysis .

What strategies mitigate side reactions (e.g., protodeboronation or homocoupling) during cross-coupling applications?

Q. Advanced Reaction Optimization

- Protodeboronation : Minimized using excess base (e.g., 3 eq. Cs₂CO₃) and degassed solvents.

- Homocoupling : Suppressed by limiting Pd loading (<2 mol%) and adding ligands (e.g., XPhos) to stabilize the active catalyst .

- Temperature Control : Slow addition of aryl halides at 50°C reduces exothermic side reactions.

Case Study : A 2022 study on 3-fluoro-4-hydroxyphenylboronic acid pinacol ester reported 85% coupling yield with bromopyridines under optimized Pd(OAc)₂/XPhos conditions .

How can computational methods (e.g., DFT) predict the regioselectivity of this compound in multi-component reactions?

Computational Chemistry Focus

DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity:

- Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles to the para position relative to the hydroxyl group.

- Cross-Coupling : Boronate’s steric profile favors transmetallation at the less hindered ortho position .

Validation : Experimental data from 4-(trifluoromethyl)phenyl analogs align with computational predictions within ±5% yield variance .

What are the challenges in scaling up synthesis from milligram to gram quantities, and how are they addressed?

Q. Process Chemistry Focus

- Purification : Chromatography becomes impractical; switch to fractional crystallization using toluene/hexane.

- Catalyst Recovery : Immobilized Pd on carbon (Pd/C) reduces metal leaching and costs.

- Yield Drop : Often due to inadequate drying; use molecular sieves or azeotropic distillation with toluene .

How do structural analogs (e.g., varying halogen or substituent positions) affect biological activity in drug discovery contexts?

Q. Advanced Structure-Activity Relationship (SAR)

- Chloro vs. Fluoro : Chloro increases lipophilicity (logP +0.5), enhancing membrane permeability. Fluoro improves metabolic stability by blocking cytochrome P450 oxidation.

- Hydroxyl Position : Ortho-hydroxy groups in boronic acids enhance protease inhibition (e.g., bortezomib analogs) but may reduce solubility .

Case Study : A 2021 study on 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide highlighted the role of chloro/fluoro substituents in kinase inhibition .

What are the best practices for long-term storage to prevent decomposition?

Q. Basic Stability Protocol

- Storage Conditions : Argon atmosphere, -20°C in amber vials.

- Solvent : Dissolve in anhydrous THF or DMF to prevent hydrolysis.

- Monitoring : Quarterly ¹H NMR checks for boronate ester integrity (δ 1.2–1.3 ppm for pinacol methyl groups) .

How can contradictory results in cross-coupling efficiency between research groups be systematically analyzed?

Q. Advanced Data Reconciliation

- Variable Screening : Use Design of Experiments (DoE) to test Pd source, ligand, and solvent combinations.

- Contamination Checks : ICP-MS for residual Pd (target <50 ppm).

- Literature Benchmarking : Compare with analogous systems (e.g., 2-fluoro-4-carboxyphenylboronic acid pinacol ester) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.